
2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone” is a chemical compound . It is a derivative of phenylhydrazone . Phenylhydrazones are a class of compounds that display various bioactivities, including antimicrobial, antitubercular, anti-HIV, anti-inflammatory, anticonvulsant, analgesic, and antitumor properties .
Synthesis Analysis
The synthesis of phenylhydrazone derivatives often involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of phenylhydrazone derivatives is typically determined by several physicochemical (TGA, powder XRD, SEM, EDAX) and spectroscopic techniques (FTIR, UV–Vis, NMR, mass spectroscopy) .Chemical Reactions Analysis
The formation of phenylhydrazone from benzaldehyde, 4-chlorobenzaldehyde, 1-naphthaldehyde, 2-naphthaldehyde, 2-formyl-1,6-methano 10annulene in 50% aqueous ethanol (v/v) at 25.0 °C and ionic strength 0.20 M occurs in two steps, (i) the formation of an aminomethanol intermediate and (ii) the dehydration of the aminomethanol to give the products of reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of phenylhydrazone derivatives are typically determined by several physicochemical techniques such as TGA, powder XRD, SEM, EDAX .Aplicaciones Científicas De Investigación
Catalytic Systems for Benzimidazoles Synthesis
The catalytic potential of sulfonic acid functionalized imidazolium salts in conjunction with FeCl3 is demonstrated in the efficient synthesis of benzimidazole derivatives. Utilizing a green chemistry approach, these catalysts facilitate the condensation of benzene-1, 2-diamine with aromatic aldehydes, showcasing a novel application in the realm of organic synthesis under environmentally benign conditions (Khazaei et al., 2011).
Novel Antimicrobial Agents
A series of 1,2,3-triazolyl pyrazole derivatives, synthesized via the Vilsmeier–Haack reaction, have been evaluated for their antimicrobial properties. These compounds exhibit broad-spectrum antimicrobial activities and moderate to good antioxidant activities, highlighting their potential as novel antimicrobial agents. The results underscore the importance of structural innovation in developing effective treatments against microbial infections (Bhat et al., 2016).
Green Synthesis of Dihydropyrano[2,3-c]pyrazoles
The application of disulfonic acid imidazolium chloroaluminate as a novel acidic and heterogeneous catalyst is explored in the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This research contributes to the field of green chemistry by offering a simple, efficient, and environmentally friendly method for the synthesis of complex organic compounds (Moosavi‐Zare et al., 2013).
Synthesis of Schiff and Mannich Bases
In the quest for new bioactive molecules, the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones stands out. This research signifies the versatility and potential of combining different heterocyclic frameworks to yield compounds with anticipated biological activities (Bekircan & Bektaş, 2008).
Synthesis of 2-Imidazolines
A green and efficient method for the synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and substoichiometric sodium iodide is discussed. This study emphasizes the importance of developing mild and environmentally friendly reactions for the preparation of imidazoline derivatives, showcasing the broader applicability of imidazole-based compounds in medicinal chemistry (Bai et al., 2011).
Direcciones Futuras
Phenylhydrazone derivatives, including “2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone”, have potential in various fields due to their bioactivities . Future research could focus on exploring their potential uses in medicine, their mechanisms of action, and methods for their efficient synthesis.
Mecanismo De Acción
Target of Action
Similar compounds, n′-phenylhydrazides, have been studied for their antifungal activity against strains ofCandida albicans .
Mode of Action
It’s known that hydrazones, a class of compounds to which our compound belongs, are prepared by the condensation reaction of an appropriate hydrazide and aldehyde . This might suggest that the compound could interact with its targets through a similar mechanism.
Biochemical Pathways
The related n′-phenylhydrazides have been shown to exhibit antifungal activity , suggesting that this compound may interact with biochemical pathways related to fungal growth and proliferation.
Result of Action
Related compounds, such as n′-phenylhydrazides, have demonstrated antifungal activity , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-3-18-13-14-9-12(17(13)2)10-15-16-11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANUBQYZCPYAK-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=N/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

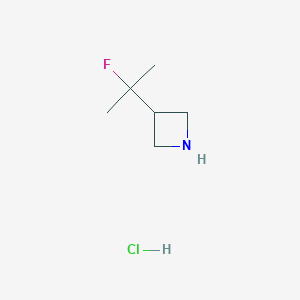
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2684456.png)
![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)
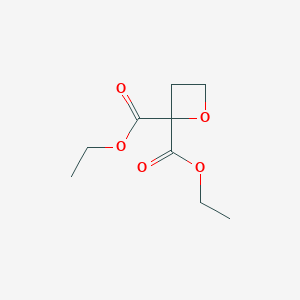

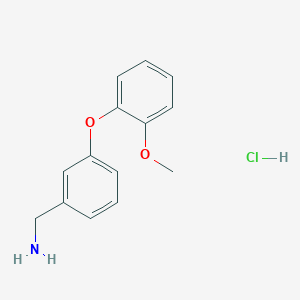
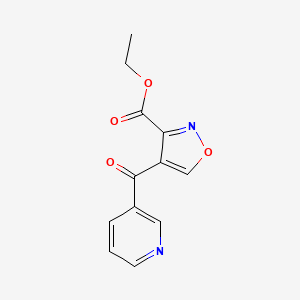

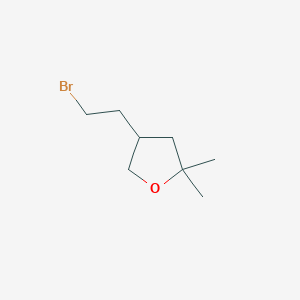
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2684468.png)
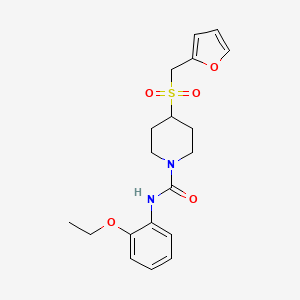
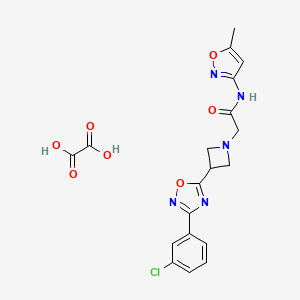
![[(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol](/img/structure/B2684474.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2684475.png)